2-Amino-3,6-dihydropyrimidine-4-carboxylic acid
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Overview
Description
2-Amino-3,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of suitable precursors under specific conditions. For example, the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, and oxidation to methylsulfonyl compounds . Another method involves the addition of anhydrous methanol, a solvent, and malononitrile, followed by condensation and cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield various substituted pyrimidines.
Scientific Research Applications
2-Amino-3,6-dihydropyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-3,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biological processes .
Comparison with Similar Compounds
2-Aminopyrimidine: Shares a similar pyrimidine ring structure but lacks the carboxylic acid group.
2-Amino-4-hydroxypyrimidine-5-carboxylic acid: Similar structure with an additional hydroxyl group.
2-Thioxopyrimidine: Contains a sulfur atom in place of one of the nitrogen atoms.
Uniqueness: 2-Amino-3,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
773010-63-2 |
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Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-amino-1,4-dihydropyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H7N3O2/c6-5-7-2-1-3(8-5)4(9)10/h1H,2H2,(H,9,10)(H3,6,7,8) |
InChI Key |
JGOZCSIBOJZBAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(NC(=N1)N)C(=O)O |
Origin of Product |
United States |
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